molecular formula C11H22O2 B12656090 (Nonyloxy)acetaldehyde CAS No. 84681-88-9

(Nonyloxy)acetaldehyde

Cat. No.: B12656090
CAS No.: 84681-88-9
M. Wt: 186.29 g/mol
InChI Key: SMXFPNDYEFSMBP-UHFFFAOYSA-N
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Description

(Nonyloxy)acetaldehyde, with the chemical formula C11H22O2, is a colorless liquid known for its fruity odor. It is widely used in the production of fragrances and flavors, playing a crucial role in the formulation of perfumes, cosmetics, and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Nonyloxy)acetaldehyde can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of nonyloxyethanol can yield this compound. This process typically employs oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the ozonization of alkenes followed by oxidative cleavage. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (Nonyloxy)acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form primary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

(Nonyloxy)acetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (Nonyloxy)acetaldehyde exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with amines, leading to various biochemical interactions. Additionally, it can undergo oxidation-reduction reactions, influencing cellular processes by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can modify proteins, lipids, and DNA, impacting cellular functions .

Comparison with Similar Compounds

Uniqueness of (Nonyloxy)acetaldehyde: this compound stands out due to its unique nonyloxy group, which imparts distinct physical and chemical properties. Its fruity odor and application in fragrance and flavor industries make it particularly valuable. Additionally, its reactivity and versatility in synthetic chemistry further highlight its uniqueness .

Properties

CAS No.

84681-88-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-nonoxyacetaldehyde

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h9H,2-8,10-11H2,1H3

InChI Key

SMXFPNDYEFSMBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC=O

Origin of Product

United States

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